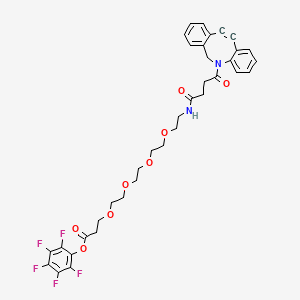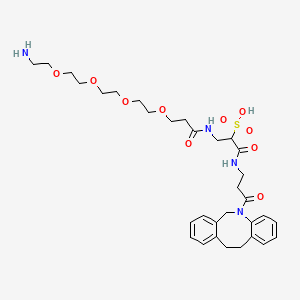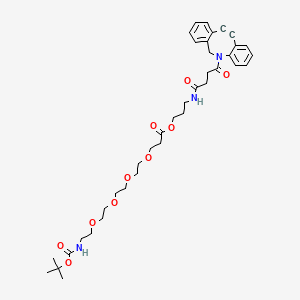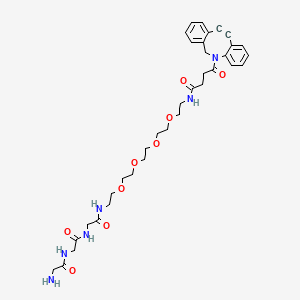
DBCO-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate: It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves the following steps:
Formation of the DBCO moiety: The dibenzocyclooctyne (DBCO) group is synthesized through a series of cyclization reactions.
Attachment of the Boc-protected amine: The DBCO moiety is then reacted with a Boc-protected amine under mild conditions to form the final product.
Industrial Production Methods: Industrial production of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction that tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate undergoes.
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, acids for deprotection.
Conditions: Mild, copper-free conditions for SPAAC; acidic conditions for Boc deprotection
Major Products:
Triazole Linkages: Formed from SPAAC reactions.
Free Amines: Formed after Boc deprotection.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biomolecules.
PROTACs: Acts as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology and Medicine:
Drug Development: Utilized in the development of targeted therapies and diagnostic tools.
Molecular Imaging: Employed in the creation of imaging agents for tracking biological processes.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The primary mechanism of action for tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is facilitated by the strained alkyne in the DBCO moiety, which reacts readily with azide groups to form stable triazole linkages. This property makes it highly effective for bioconjugation and labeling applications.
Comparación Con Compuestos Similares
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG6-NH-Boc): Similar in structure but contains a polyethylene glycol (PEG) linker, which increases water solubility.
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG12-NH-Boc): Contains a longer PEG linker, providing even greater solubility and flexibility.
Uniqueness: tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate is unique due to its optimal balance of hydrophobicity and reactivity, making it highly effective for a wide range of bioconjugation applications without the need for copper catalysis.
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-11H,14-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNVEBGFQGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














